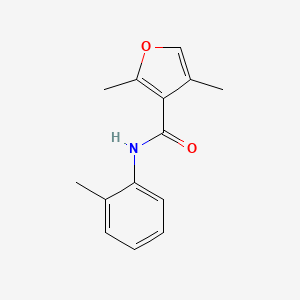

2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQVIMRGJFYODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl N 2 Methylphenyl Furan 3 Carboxamide

Established Synthetic Pathways for Furan-3-carboxamide (B1318973) Derivatives

Traditional synthetic routes provide a foundational framework for constructing furan-3-carboxamide derivatives. These methods often involve the stepwise creation of the furan (B31954) ring followed by amide bond formation.

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules like furans in a single step from three or more reactants. tubitak.gov.tr These reactions are highly efficient and align with the principles of atom economy by minimizing waste. tubitak.gov.tr One-pot MCRs are particularly advantageous over conventional multi-step syntheses due to their practicality and the molecular complexity they can generate. tubitak.gov.tr The furan ring, a core component of many natural products and biologically active compounds, can be effectively assembled using MCR strategies. tubitak.gov.trbohrium.com

For instance, a one-pot approach can be employed to synthesize highly functionalized furans by combining arylglyoxals, an active methylene compound like acetylacetone, and a phenol derivative under catalyst-free conditions with a base. tubitak.gov.tr This highlights the utility of MCRs in creating diverse furan scaffolds.

The formation of the amide bond is a critical step in synthesizing the target compound. This transformation typically involves the coupling of a furan-3-carboxylic acid with an amine. A common method is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. researchgate.netkhanacademy.org For example, furan-3-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form furan-3-carbonyl chloride, which subsequently reacts with an arylamine to yield the desired furan-3-carboxamide. researchgate.net

Alternatively, a wide variety of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. luxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach avoids the need to isolate a reactive intermediate like an acyl chloride. luxembourg-bio.com

Below is a table of common coupling reagents used for amide bond formation.

| Reagent Class | Example Reagent(s) | Byproduct(s) |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Tetramethylurea |

| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA) |

| Immonium Salts | COMU | Morpholino-based urea |

It is important to note that the reaction between an acid chloride and an amine generates hydrochloric acid (HCl) as a byproduct. youtube.com This acid can react with the starting amine, reducing the yield. Therefore, a base is often added to the reaction mixture to neutralize the HCl as it is formed. khanacademy.orgyoutube.com

Achieving the specific 2,4-disubstituted pattern of the target molecule requires precise control over the reaction, a concept known as regioselectivity. The synthesis of polysubstituted furans is a significant area of organic chemistry, as these motifs are present in numerous pharmaceuticals and natural products. bohrium.com While many methods for furan synthesis exist, those that offer regioselective control are particularly valuable. bohrium.com

Several strategies have been developed to synthesize 2,4-disubstituted furans, which can be challenging to prepare. acs.org One approach involves the regioselective lithiation of a pre-existing furan ring. For example, the presence of specific directing groups can guide a lithium-reagent to abstract a proton from the desired C-4 position, allowing for the introduction of a substituent. acs.org Another powerful method is the catalytic cyclization of acyclic precursors. For instance, cobalt(II)-based metalloradical catalysis can achieve the cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity under mild conditions. nih.govnih.govacs.org This method is tolerant of a wide range of functional groups, making it highly versatile. acs.org

Development of Novel Synthetic Approaches for 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective reactions.

Green chemistry principles are increasingly being applied to the synthesis of furan derivatives. A key focus is the use of biomass as a renewable feedstock. frontiersin.org Platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (HMF), which are derived from biomass, can be converted into a wide array of valuable furan compounds. rsc.orgmdpi.com The development of catalytic pathways that utilize non-noble metals, zeolites, and ionic liquids for these transformations is an active area of research. frontiersin.org

In the context of amide bond formation, green approaches aim to avoid traditional coupling reagents that generate significant waste. nih.gov One-pot processes that rely on the in-situ formation of thioester intermediates, inspired by nature, offer a safer and less wasteful alternative for creating amide bonds directly from carboxylic acids and amines. nih.gov

While the target molecule, this compound, is not chiral, the development of stereoselective methods is crucial for synthesizing related compounds that may have stereocenters. The stereoselective synthesis of substituted tetrahydrofurans, which are saturated analogs of furans, is a well-established field, often employing strategies like intramolecular SN2 reactions of hydroxyl nucleophiles. nih.gov For aromatic furans, introducing chirality can be achieved through methods such as asymmetric catalysis. For example, gold-catalyzed reactions have been used for the synthesis of enantioenriched furfurylamines from amino acids. dntb.gov.ua Although direct enantioselective methods for the synthesis of furan-3-carboxamides are less common, the principles of asymmetric synthesis could be applied, for instance, by using a chiral catalyst in a ring-forming cyclization step. bohrium.com

Catalytic Approaches to Improve Reaction Efficiency and Yield

The synthesis of furan-3-carboxamides, including this compound, typically involves the formation of an amide bond between a furan-3-carboxylic acid derivative and an aniline. The efficiency and yield of such transformations can be significantly enhanced through various catalytic strategies. These approaches aim to lower activation energies, increase reaction rates, and improve selectivity under milder conditions.

Metal-Based Catalysis: Palladium-catalyzed reactions are prominent in forming C-N bonds, crucial for synthesizing N-aryl carboxamides. nih.gov For instance, palladium complexes can catalyze the coupling of aryl halides with amides or the direct amination of aryl halides with ammonia sources to produce anilines, which are precursors to the target molecule. researchgate.netorganic-chemistry.org Similarly, catalysts derived from rhodium and nickel have been employed for the direct C-H functionalization of aniline derivatives, offering a streamlined route to substituted products. researchgate.net In the context of the furan ring itself, catalysts like ruthenium and non-noble mixed-metal oxides have been successfully used for the oxidation of furan derivatives to form carboxylic acids, the key precursors for carboxamide synthesis. rmit.edu.au

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Enzymes, particularly lipases, can catalyze the amidation of carboxylic acids or their esters under mild conditions, often leading to high yields and purity. acs.org The high selectivity of enzymes can be particularly advantageous when dealing with complex molecules, minimizing the need for protecting groups and reducing waste. acs.orgjocpr.com

Acid and Base Catalysis: Traditional acid or base catalysis is also employed. Coupling agents like dicyclohexylcarbodiimide (DCC) are often used in conjunction with catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the amidation reaction between a carboxylic acid and an amine. jocpr.com In furan chemistry, Lewis acids such as iron (III) sulfate have been used to catalyze the synthesis of furan derivatives. mdpi.comresearchgate.net

The table below summarizes various catalytic systems applicable to the synthesis of furan-carboxamides and their precursors.

| Catalyst Type | Example Catalyst | Application in Synthesis | Potential Advantages |

| Noble Metal | Palladium(II) Acetate (Pd(OAc)₂) | C-N bond formation, C-H functionalization nih.gov | High efficiency, broad substrate scope |

| Noble Metal | Ruthenium on Carbon (Ru/C) | Oxidation of furfurals to furan carboxylic acids rmit.edu.au | High yield, scalable rmit.edu.au |

| Non-Noble Metal | Nickel-Cobalt Oxides (NiCo₂O₄) | Oxidation of furan derivatives nih.gov | Cost-effective, robust stability nih.gov |

| Enzyme | Lipase | Amide bond formation acs.org | High selectivity, mild conditions, environmentally friendly acs.org |

| Lewis Acid | Iron (III) Sulfate (Fe₂(SO₄)₃) | Synthesis of furan esters from biomass derivatives mdpi.com | Heterogeneous, green media compatibility researchgate.net |

Chemical Derivatization and Functionalization of the Core Structure

The core structure of this compound presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs for various research applications.

Strategic Modifications on the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. wikipedia.org Compared to benzene, furan is significantly more reactive. chemicalbook.com The substitution pattern is directed by the existing groups on the ring. In this compound, the C5 position is the most likely site for electrophilic attack, as it is activated by the oxygen atom and the two methyl groups, and is sterically accessible. chemicalbook.compearson.comquora.com

Strategic modifications can include:

Halogenation: Introduction of bromine or chlorine at the C5 position can be achieved using mild halogenating agents. This provides a handle for further cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups. researchgate.netpearson.com

Nitration and Sulfonation: These classic electrophilic substitution reactions can introduce nitro or sulfonic acid groups, respectively, which can be further transformed into other functional groups.

Friedel-Crafts Acylation/Alkylation: This allows for the introduction of acyl or alkyl groups at the C5 position, enabling the extension of the carbon framework. rsc.org

The following table details potential electrophilic substitution reactions on the furan ring.

| Reaction | Reagent | Position of Substitution | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C5 | -Br |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 | -Cl |

| Nitration | Acetyl nitrate | C5 | -NO₂ |

| Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | C5 | -C(O)R |

Exploration of Substituents on the N-(2-methylphenyl) Moiety

The N-(2-methylphenyl) portion of the molecule also offers significant opportunities for derivatization. The reactivity of this phenyl ring is influenced by the activating methyl group and the deactivating, ortho-para directing amide group.

Electrophilic Aromatic Substitution: Further substitution on the phenyl ring can be directed to the positions ortho and para to the methyl group. The precise location will depend on the steric hindrance and the combined electronic effects of the methyl and amide groups.

C-H Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, allow for the direct introduction of functional groups at specific positions on the aryl ring, often guided by a directing group. nih.govresearchgate.net The amide nitrogen itself can potentially act as a directing group to functionalize the ortho C-H bonds of the phenyl ring.

Modification of the Methyl Group: The benzylic methyl group can be functionalized through radical halogenation followed by nucleophilic substitution to introduce a variety of groups.

The electronic properties of the molecule can be systematically tuned by introducing either electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) onto the phenyl ring. wur.nl These modifications can influence the molecule's conformation, solubility, and interactions with biological targets.

Development of Probes and Linkers for Research Applications

To utilize this compound as a research tool, it can be functionalized to incorporate probes or linkers. symeres.com This derivatization allows for the study of molecular interactions, localization within systems, or attachment to other molecules or surfaces.

Installation of Reactive Handles: A common strategy is to introduce a reactive functional group, or "handle," onto the core structure. This can be achieved by modifying either the furan or the phenyl ring to include groups like an alkyne, azide, carboxylic acid, or amine. These handles can then be used for bio-orthogonal "click" chemistry or standard coupling reactions.

Attachment of Probes: Once a reactive handle is in place, various probes can be attached.

Fluorescent Probes: Dyes such as fluorescein or rhodamine can be conjugated to visualize the molecule in biological systems.

Affinity Probes: Biotin can be attached to facilitate affinity purification and detection using streptavidin-based methods.

Linker Chemistry: Linkers are chemical moieties that connect the core molecule to another functional unit, such as a solid support, a protein, or a drug molecule. symeres.com

Cleavable Linkers: These contain bonds that can be broken under specific conditions (e.g., changes in pH, presence of specific enzymes, or light), allowing for the controlled release of the core molecule. symeres.com

Non-cleavable Linkers: These provide a stable, permanent connection between the core molecule and the attached entity. symeres.com

The design of such probes and linkers requires careful consideration of their length, flexibility, and chemical properties to ensure that the functionality of the core this compound structure is maintained. symeres.com

Mechanistic Investigations of Biological Interactions Preclinical Focus

Modulation of Cellular Pathways and Signaling Cascades

Comprehensive analysis of how 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide may modulate cellular pathways and signaling cascades is currently absent from published research.

No publicly available studies were identified that have utilized high-throughput screening with cellular pathway reporters to systematically assess the impact of this compound on a broad range of signaling pathways. Such screening is crucial for identifying the initial molecular targets and cellular responses to a compound.

There is no available data from gene expression profiling studies, such as RNA-Sequencing (RNA-Seq), that would provide insight into the global transcriptional changes induced by exposure to this compound. This type of analysis is fundamental for understanding the broader cellular response and for generating hypotheses about the compound's mechanism of action.

Investigations into the effects of this compound on protein phosphorylation and other post-translational modifications have not been reported in the accessible scientific literature. These studies are critical for elucidating the direct and indirect effects of a compound on protein function and signaling networks.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Analogues for SAR Probing

The cornerstone of SAR exploration is the rational design and synthesis of analogues, where specific parts of the lead compound are systematically modified. For 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, this process targets the three main structural components: the 2,4-dimethylfuran (B1205762) ring, the N-(2-methylphenyl) group, and the central carboxamide linker.

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at identifying novel core structures (scaffolds) or functional groups with improved properties while retaining the desired biological activity. researchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central furan (B31954) core with other heterocyclic systems to explore new chemical space, alter physicochemical properties, or circumvent metabolic liabilities. researchgate.netnih.gov For instance, the electron-rich furan ring could be susceptible to oxidative metabolism. Replacing it with more electron-deficient heterocycles like pyridine (B92270) or pyrazole (B372694) might enhance metabolic stability. nih.gov Other potential scaffold hops could include thiophene (B33073), pyrrole, or oxazole (B20620) to assess the impact of different heteroatoms and ring electronics on activity. A study on proteasome inhibitors successfully utilized a scaffold-hopping exercise to move from a metabolically labile scaffold to a more stable preclinical candidate, demonstrating the power of this approach. dundee.ac.uk

Bioisosteric Replacements: Bioisosterism involves substituting atoms or groups with other groups that have similar physical or chemical properties, with the goal of enhancing the molecule's activity or properties. drughunter.com

Furan Ring Bioisosteres: The furan ring itself can be considered a bioisostere for a phenyl ring or other five-membered heterocycles. researchgate.netresearchgate.net Within the furan, the oxygen atom could be replaced with sulfur (thiophene) to modulate lipophilicity and metabolic profile.

Carboxamide Linker Bioisosteres: The amide bond is crucial for structural integrity but can be prone to hydrolysis. Bioisosteric replacements for the amide group include metabolically robust options like 1,2,4-triazoles, oxadiazoles, or even reverse amides. drughunter.comhyphadiscovery.com These changes can alter hydrogen bonding capabilities, conformation, and metabolic stability.

Methyl Group Bioisosteres: The methyl groups on both the furan and phenyl rings can be replaced with other small substituents to probe steric and electronic requirements. A common bioisosteric replacement for a methyl group is a chlorine atom, which is of similar size but has vastly different electronic properties. Replacing hydrogen with fluorine is another common strategy to block metabolic oxidation at that site. nih.gov

A fundamental approach to building a comprehensive SAR is the systematic modification of substituents on each part of the molecule. researchgate.net This allows researchers to map the steric, electronic, and lipophilic requirements for optimal biological activity.

For this compound, a systematic variation plan would include:

Furan Ring Substituents: The methyl groups at positions 2 and 4 are key starting points. Their size could be varied (e.g., to ethyl, isopropyl) to probe for steric tolerance in the binding pocket. Alternatively, they could be replaced with electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OCH3) groups to evaluate electronic effects. SAR studies on other furan-carboxamides have shown that such substitutions can have a significant influence on activity. researchgate.net

N-Phenyl Ring Substituents: The position and nature of the substituent on the N-phenyl ring are critical. The existing methyl group at the ortho-position imposes a specific torsional angle relative to the carboxamide plane. Moving this methyl group to the meta- and para-positions would reveal the preferred substitution pattern. nih.gov Introducing a second substituent or replacing the methyl group with others of varying electronic and steric properties (e.g., -F, -Cl, -OCH3, -CF3) would further refine the SAR for this part of the molecule. nih.gov

The following table outlines a hypothetical set of analogues designed to systematically probe the SAR of the parent compound.

| Analogue ID | Modification vs. Parent Compound | Rationale for Synthesis |

|---|---|---|

| A-1 | Remove 4-methyl on furan | Assess the importance of the 4-position methyl group. |

| A-2 | Replace 2,4-dimethyl on furan with 2,5-dimethyl | Investigate positional isomerism on the furan ring. researchgate.net |

| A-3 | Replace furan with thiophene | Evaluate bioisosteric replacement of the core heterocycle. |

| A-4 | Move 2-methyl on phenyl to 3-methyl (meta) | Probe steric and electronic effects at the meta-position. |

| A-5 | Move 2-methyl on phenyl to 4-methyl (para) | Probe steric and electronic effects at the para-position. |

| A-6 | Replace 2-methyl on phenyl with 2-chloro | Evaluate the effect of an electron-withdrawing group of similar size. |

| A-7 | Replace carboxamide with a 1,2,4-triazole (B32235) linker | Assess bioisosteric replacement for metabolic stability and H-bonding. drughunter.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding further design efforts. ijpar.com

The development of a robust QSAR model is a multi-step process. tandfonline.com For a series of this compound analogues, this would first require a dataset of compounds with experimentally determined biological activities (e.g., IC50 or EC50 values).

Model Development:

Data Set Preparation: A series of synthesized analogues and their corresponding biological activities are compiled. This dataset is typically divided into a training set (for building the model) and a test set (for validating its predictive power).

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). nih.govnih.gov

Model Validation: A QSAR model's utility is entirely dependent on its statistical validity and predictive capability.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and guard against overfitting.

External Validation: The model's predictive power is tested by using it to predict the activity of the compounds in the test set, which were not used in model generation. The correlation between predicted and actual activities (r²_pred) is a key metric of a model's real-world utility. rsc.org

Applicability Domain: The model's applicability domain must be defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set.

The power of QSAR lies in its ability to identify which specific physicochemical properties are most influential for biological activity. frontiersin.org Descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. frontiersin.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They can indicate a compound's reactivity and ability to participate in charge-transfer interactions.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies a molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in a target protein.

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity (MR) and molecular volume. They are important for understanding how a molecule fits into its biological target.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching.

A successful QSAR model for furan-3-carboxamide (B1318973) analogues would generate an equation linking a combination of these descriptors to activity, providing quantitative insights into the SAR. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate a sterically constrained binding site.

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Hydrophobic | logP | Lipophilicity, membrane permeability |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential |

Investigation of Structure-Property Relationships (SPR)

While SAR focuses on the relationship between structure and biological activity, Structure-Property Relationship (SPR) studies investigate how chemical structure affects a compound's physicochemical properties. nih.govresearchgate.net These properties, including solubility, permeability, and metabolic stability, are critical for determining whether a potent compound can become a viable drug.

For the this compound series, SPR studies would run in parallel with SAR exploration.

Solubility: Aqueous solubility is crucial for absorption and formulation. Introducing polar groups (e.g., hydroxyl, amine) or replacing lipophilic moieties with more polar ones can improve solubility. For example, replacing the N-phenyl ring with a pyridine ring (a scaffold hop) would be expected to increase aqueous solubility.

Permeability: The ability to cross biological membranes is essential for reaching the target site. This is often related to lipophilicity (logP) and the number of hydrogen bond donors and acceptors. A balance must be struck; very high lipophilicity can improve permeability but often reduces solubility and increases metabolic clearance.

Metabolic Stability: The furan and N-phenyl rings are potential sites of oxidative metabolism by cytochrome P450 enzymes. SPR studies would involve synthesizing analogues where these metabolically "soft" spots are blocked. For example, replacing a hydrogen atom with a fluorine on the phenyl ring can prevent hydroxylation at that position. Similarly, as mentioned, scaffold hopping from an electron-rich furan to an electron-deficient heterocycle can increase resistance to oxidation. researchgate.net

By integrating SAR and SPR, medicinal chemists can co-optimize potency and drug-like properties, guiding the evolution of a lead compound like this compound toward a promising clinical candidate.

Impact of Structural Modifications on Preclinical ADME Properties (e.g., Solubility, Membrane Permeability in in vitro systems)

The preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. For furan carboxamide derivatives, including this compound, key properties such as aqueous solubility and membrane permeability are significantly influenced by specific structural features.

Solubility: The aqueous solubility of a compound affects its dissolution in the gastrointestinal tract and subsequent absorption. For the furan carboxamide scaffold, solubility is influenced by the interplay of the lipophilic furan and phenyl rings and the polar carboxamide linkage. Modifications to this scaffold can have a significant impact:

Introduction of Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, to either the furan or the phenyl ring would be expected to increase aqueous solubility by enhancing hydrogen bonding interactions with water molecules.

Modification of Alkyl Substituents: The methyl groups on the furan and phenyl rings contribute to the lipophilicity of the parent compound. Altering the size or nature of these alkyl groups can modulate solubility. For instance, replacing a methyl group with a more polar ether-containing chain could improve solubility. Conversely, increasing the size of the alkyl chains would likely decrease solubility.

Ionizable Groups: The introduction of acidic or basic centers that can be ionized at physiological pH can dramatically improve aqueous solubility.

Membrane Permeability: The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption. This property is largely governed by a compound's lipophilicity and size.

Hydrogen Bonding Potential: The hydrogen bond donors and acceptors in the carboxamide linkage can interact with the polar head groups of the phospholipid bilayer, which can either facilitate or hinder membrane transport. Intramolecular hydrogen bonding can mask these polar groups, effectively increasing the molecule's lipophilicity and improving its permeability.

Molecular Size and Shape: As the size of the molecule increases, its ability to passively diffuse across membranes generally decreases. Therefore, the addition of bulky substituents to the core structure would be expected to reduce membrane permeability.

The interplay between solubility and permeability is a critical aspect of drug design. Often, modifications that improve solubility (e.g., adding polar groups) can negatively impact permeability, and vice-versa. Therefore, a careful balance must be achieved to optimize oral absorption.

Interactive Data Table: Predicted Impact of Structural Modifications on ADME Properties

| Modification to this compound | Predicted Effect on Aqueous Solubility | Predicted Effect on Membrane Permeability |

| Addition of a hydroxyl group to the phenyl ring | Increase | Decrease |

| Replacement of a methyl group with a trifluoromethyl group | Decrease | Increase |

| Introduction of a carboxylic acid group | Significant Increase | Decrease |

| Replacement of the furan ring with a more lipophilic thiophene ring | Decrease | Increase |

| Addition of a polyethylene (B3416737) glycol (PEG) chain | Increase | May Decrease |

Ligand Efficiency and Lipophilic Efficiency Metrics

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery used to assess the quality of a compound and to guide its optimization. wikipedia.org These metrics relate the potency of a compound to its size and lipophilicity, respectively, helping to identify compounds that are more likely to have favorable drug-like properties. nih.gov

Ligand Efficiency (LE): This metric normalizes the binding affinity of a ligand for its target by its size (number of heavy, i.e., non-hydrogen, atoms). It is calculated using the formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. wikipedia.org

Lipophilic Efficiency (LLE): Also known as Lipophilic Ligand Efficiency (LLE), this metric relates the potency of a compound to its lipophilicity (LogP or LogD). It is calculated as:

LLE = pIC50 - LogP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher LLE value is generally preferred, as it suggests that the compound's potency is not solely dependent on increasing its lipophilicity, which can lead to undesirable properties such as poor solubility and increased metabolic clearance. wikipedia.orgnih.gov

For the furan carboxamide class of compounds, optimizing for both LE and LLE would be a key strategy in a lead optimization program. For instance, if a structural modification leads to a significant increase in potency but also a large increase in lipophilicity, the LLE might not improve or could even decrease, signaling a potentially unfavorable optimization path. The goal is to increase potency while maintaining or decreasing lipophilicity.

Interactive Data Table: Hypothetical Efficiency Metrics for Furan Carboxamide Analogs

| Compound | pIC50 | Heavy Atoms (N) | LogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| Analog A (Parent) | 6.0 | 20 | 3.5 | 0.41 | 2.5 |

| Analog B (+Cl) | 6.5 | 21 | 4.0 | 0.42 | 2.5 |

| Analog C (+OH) | 6.2 | 21 | 3.0 | 0.40 | 3.2 |

| Analog D (scaffold hop) | 7.0 | 18 | 3.2 | 0.53 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data illustrates how these metrics can be used to evaluate structural modifications. For example, while adding a chlorine atom (Analog B) increases potency, it also increases lipophilicity, resulting in no improvement in LLE. In contrast, adding a hydroxyl group (Analog C) slightly improves potency while decreasing lipophilicity, leading to a better LLE. A scaffold hop (Analog D) that results in a smaller, more potent, and less lipophilic molecule shows a significant improvement in both LE and LLE, making it a promising candidate for further development.

Preclinical in Vitro and in Vivo Biological Profiling

Comprehensive In Vitro Cellular Assays

No data has been reported on the in vitro cellular activities of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide.

Cell Viability and Proliferation Assays

There are no available studies that have assessed the effects of this compound on the viability and proliferation of cell lines.

Target Engagement Assays within Cellular Contexts

Research detailing the engagement of this compound with specific molecular targets within a cellular environment has not been published.

In Vivo Studies in Relevant Preclinical Models

There is no available information from in vivo studies in preclinical models for this compound.

Proof-of-Concept Studies in Disease Models

No proof-of-concept studies using animal models to evaluate the efficacy of this compound in specific biological processes or disease states have been reported.

Biomarker Modulation in Preclinical Organisms

Data on the modulation of biological markers in preclinical organisms following exposure to this compound is not available in the current body of scientific literature.

While the broader class of furan (B31954) carboxamides has been a subject of scientific inquiry, revealing a range of biological activities, the specific compound of interest, this compound, has not been profiled in the studies accessible. Therefore, its potential effects on cellular functions and in living organisms remain to be elucidated and reported.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

No publicly available studies were identified that characterized the preclinical pharmacokinetic and pharmacodynamic profile of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., rodents, in vitro microsomes)

There is no available data from in vitro or in vivo studies detailing the absorption, distribution, metabolism, and excretion of this compound in any preclinical species. Standard preclinical assessments, which would typically involve administration of the compound to species such as rodents and subsequent analysis of plasma and tissue concentrations, have not been reported in the accessible scientific literature. Furthermore, no information was found regarding the metabolic stability or metabolite identification of this compound in in vitro systems like liver microsomes.

Correlation of Exposure with Pharmacological Response in Preclinical Models

Due to the lack of both pharmacokinetic and pharmacodynamic data, no correlation between the systemic exposure to this compound and its pharmacological effects in preclinical models can be established. Studies that would typically define this relationship by measuring compound concentrations in relation to a biological response have not been published.

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

The electronic behavior of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can be described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.commdpi.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) and 2-methylphenyl rings, while the LUMO is likely distributed across the electron-withdrawing carboxamide linkage.

Analysis of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron density distribution. This map illustrates regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). In this molecule, the oxygen atom of the carbonyl group and the furan ring's oxygen would be expected to show negative electrostatic potential, while the amide proton (N-H) would exhibit a region of positive potential.

A hypothetical set of quantum chemical parameters calculated for this compound using a DFT method (e.g., B3LYP/6-311++G(d,p)) is presented below. ajchem-a.comnih.gov

| Parameter | Hypothetical Value | Description |

| EHOMO | -6.45 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.47 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | 2.235 eV | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.224 eV-1 | 1 / (2η); the reciprocal of hardness, indicating polarizability. nih.gov |

| Electronegativity (χ) | 4.215 eV | -(EHOMO + ELUMO) / 2; measures the power to attract electrons. |

| Dipole Moment | 3.15 Debye | A measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents plausible values for a molecule of this type based on DFT calculations.

Quantum mechanical calculations are invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its structural confirmation and analysis. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Visible), while standard DFT calculations can accurately forecast vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. nih.govyoutube.comresearchgate.net

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Comparing these calculated shifts with experimental data is a powerful method for verifying the proposed structure.

IR Spectroscopy : The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include the N-H stretch, the C=O (amide I) stretch, and various C-H and C-C stretches from the aromatic rings.

UV-Visible Spectroscopy : TD-DFT calculations can predict the electronic transitions between molecular orbitals that occur upon absorption of UV or visible light. nih.gov The results provide the absorption wavelength (λmax) and the oscillator strength, which corresponds to the intensity of the absorption band. For this compound, transitions would likely involve π → π* excitations within the furan and phenyl ring systems.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR (δ, ppm) | 7.95 | 7.91 | N-H (amide) |

| 7.10-7.35 | 7.12-7.38 | Ar-H (phenyl ring) | |

| 2.45 | 2.42 | C-CH₃ (furan ring) | |

| 2.25 | 2.23 | Ar-CH₃ (phenyl ring) | |

| ¹³C NMR (δ, ppm) | 164.5 | 164.2 | C=O (amide) |

| 110-150 | 111-148 | Aromatic & Furan Carbons | |

| IR (cm⁻¹) | 3310 | 3305 | N-H stretch |

| 1665 | 1668 | C=O stretch (Amide I) | |

| UV-Vis (λmax, nm) | 275 | 278 | π → π* transition |

Note: The data in this table is for illustrative purposes to show how predicted values from QM calculations are compared with experimental results.

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to a specific protein target and assess the stability of the resulting complex. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein's active site. bohrium.comijper.org The process involves preparing 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible poses within the defined binding pocket. Each pose is evaluated by a scoring function, which estimates the binding affinity. ijper.org Lower scores typically indicate more favorable binding.

The analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For this compound, the amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the furan and methyl-substituted phenyl rings could form hydrophobic and van der Waals interactions with nonpolar residues in the protein's active site.

| Parameter | Hypothetical Result | Description |

| Target Protein | Cyclooxygenase-2 (COX-2) | A plausible anti-inflammatory target. |

| Docking Score (Glide G-Score) | -8.5 kcal/mol | A measure of binding affinity; more negative values are better. |

| Predicted Binding Energy | -9.2 kcal/mol | An alternative scoring function estimating binding free energy. |

| Key H-Bond Interactions | Amide C=O with Arg120; Amide N-H with Ser530 | Specific hydrogen bonds stabilizing the complex. |

| Key Hydrophobic Interactions | Phenyl ring with Leu352, Val523; Furan ring with Tyr385 | Interactions with nonpolar amino acid residues. |

Note: The data in this table is a hypothetical example of docking results for this compound with a potential protein target.

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov Starting from the best-docked pose, an MD simulation calculates the motion of every atom in the system (ligand, protein, and surrounding solvent) for a set period, typically nanoseconds to microseconds. nih.gov

The primary goal is to assess the stability of the binding mode predicted by docking. researchgate.net This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms and the protein's backbone relative to their initial positions. A low and stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and the protein maintains its structural integrity. frontiersin.org Conversely, a large, fluctuating RMSD may indicate an unstable interaction. Analysis of Root Mean Square Fluctuation (RMSF) can also highlight which parts of the ligand or protein are more flexible or rigid during the simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

Note: This table presents hypothetical RMSD values from a 50 ns MD simulation, indicating a stable complex as the values plateau.

Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative binding free energy (ΔΔG) between two similar ligands. mavenrs.comnih.gov This technique is highly valuable in lead optimization, as it can accurately predict whether a small chemical modification will improve or diminish the binding affinity of a compound.

FEP simulations are based on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to the free energies of alchemically "transforming" one ligand into the other, both in solution and when bound to the protein. ed.ac.uk For example, FEP could be used to calculate the change in binding affinity when modifying a known inhibitor (e.g., a simple N-phenylfuran-3-carboxamide) to become this compound. A negative ΔΔG value would predict that the modifications enhance binding affinity. nih.gov

| Ligand Pair | Calculated ΔΔG (FEP) | Experimental ΔΔG |

| Ligand A → Ligand B | -1.2 ± 0.3 kcal/mol | -1.0 kcal/mol |

Note: This table provides a hypothetical FEP result. Ligand A could be a parent compound, and Ligand B could be this compound. The negative value suggests Ligand B is a more potent binder.

De Novo Design and Virtual Screening Methodologies

De novo design and virtual screening are powerful computational strategies employed to identify and optimize lead compounds. De novo design involves the creation of novel molecular structures with desired pharmacological properties from scratch, often guided by the three-dimensional structure of the target receptor. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening methodologies can be broadly classified into two main categories: ligand-based and structure-based approaches. The choice between these methods is primarily dictated by the availability of structural information for the biological target of interest.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. This approach is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBVS methods utilize the structural and physicochemical properties of known active compounds to build a model, or pharmacophore, that defines the essential features required for biological activity. This pharmacophore model is then used to search large compound databases for new molecules that fit the model.

For furan-3-carboxamide (B1318973) derivatives, LBVS can be instrumental in identifying novel scaffolds. For instance, a pharmacophore model could be generated based on the spatial arrangement of key features of a known active furan-3-carboxamide, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model would then be used to screen virtual libraries for compounds that match these features, leading to the identification of potentially active molecules with diverse chemical structures.

Structure-Based Virtual Screening (SBVS) , in contrast, relies on the known three-dimensional structure of the biological target, which is typically a protein or enzyme. This method, also known as molecular docking, simulates the binding of a small molecule (ligand) to the active site of the target protein. A scoring function is then used to estimate the binding affinity between the ligand and the protein. Compounds with the highest predicted binding affinities are then selected for further experimental testing.

In the context of furan-3-carboxamide analogues, SBVS has been successfully applied to identify potential inhibitors for various enzymes. For example, in a study targeting succinate dehydrogenase (SDH), molecular docking was used to predict the binding modes of novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides. The results revealed that these compounds could form strong interactions with key residues in the active site of SDH, providing a rationale for their observed antifungal activity nih.gov. Similarly, molecular docking studies of pyrazol-furan carboxamide analogues as Akt kinase inhibitors have helped in understanding their binding mechanism and guided the design of more potent compounds nih.gov.

The following table provides a comparative overview of ligand-based and structure-based virtual screening approaches:

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

| Requirement | A set of known active ligands. | 3D structure of the target protein. |

| Principle | Similar molecules have similar properties. | Complementarity of ligand and protein binding site. |

| Methodology | Pharmacophore modeling, 2D/3D similarity searching. | Molecular docking, scoring functions. |

| Application | Scaffold hopping, lead identification. | Hit identification, lead optimization. |

Computational Design of Novel Analogues

Computational design of novel analogues of this compound aims to improve its potency, selectivity, and pharmacokinetic properties. This process often involves a combination of ligand-based and structure-based design strategies, leveraging the understanding of the structure-activity relationships (SAR) of this chemical class.

One key approach is to perform systematic modifications to the core furan-3-carboxamide scaffold and evaluate the impact of these changes on the predicted biological activity using computational methods. For instance, a study on 2,5-dimethyl-furan-3-carboxamide derivatives as inhibitors of the H5N1 influenza A virus demonstrated the importance of the substituents on the furan ring and the N-phenyl group for antiviral activity rsc.orgresearchgate.net. The systematic SAR studies revealed that the 2,5-dimethyl substitution on the furan ring was crucial for activity. Furthermore, substitutions on the benzylthioethyl side chain significantly influenced the potency, with electron-withdrawing groups on the phenyl ring generally leading to higher activity rsc.orgresearchgate.net.

The following table summarizes the structure-activity relationships for a series of 2,5-dimethyl-N-(2-((substituted-benzyl)thio)ethyl)-furan-3-carboxamide analogues against the H5N1 virus, highlighting the impact of different substituents on the phenyl ring.

| Compound | Substituent (R) | EC50 (µM) |

| 1a | 4-NO2 | 1.25 |

| 1b | H | >50 |

| 1c | 4-F | 20.34 |

| 1d | 4-Cl | 15.67 |

| 1e | 4-Br | 10.21 |

| 1f | 4-CN | 5.30 |

| 1g | 4-CH3 | >50 |

| 1h | 4-OCH3 | >50 |

| 1i | 2-NO2 | >50 |

| 1j | 3-NO2 | 9.97 |

EC50 values represent the concentration of the compound required to inhibit the virus by 50%. Data adapted from a study on furan-carboxamide derivatives as anti-influenza agents rsc.orgresearchgate.net.

Molecular docking simulations can further aid in the rational design of novel analogues. By visualizing the binding mode of a parent compound like this compound within the active site of a target protein, researchers can identify opportunities for introducing new functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. This structure-guided approach can lead to the design of analogues with significantly improved binding affinities and, consequently, higher biological activity.

For example, the design of novel furan-derived chalcones and their pyrazoline derivatives as antimicrobial agents involved molecular docking studies into the active site of glucosamine-6-phosphate synthase semanticscholar.orgmdpi.com. These studies provided insights into the virtual affinity and binding modes of the designed compounds, helping to rationalize their observed antimicrobial activity and guide the synthesis of more potent derivatives.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide. A validated HPLC method can ensure accurate and precise quantification.

Method Development: The development of a robust HPLC method typically involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. For a compound with the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable.

Column Selection: A C18 (octadecylsilane) column is a common first choice due to its versatility and ability to separate a wide range of moderately polar to nonpolar compounds. Column dimensions (e.g., 250 mm length, 4.6 mm internal diameter) and particle size (e.g., 5 µm) are selected to balance efficiency and backpressure.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio of the organic modifier is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition is changed during the run, may be necessary to separate impurities with a wide range of polarities.

Detection: The presence of aromatic rings and a conjugated system in the molecule allows for sensitive detection using an Ultraviolet (UV) detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of the pure compound.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is common for standard analytical columns. The column temperature can be controlled (e.g., at 25 °C or 30 °C) to ensure reproducible retention times.

Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to demonstrate its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (Hypothetical λmax) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | Approximately 5-7 minutes (Estimated) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS analysis could be feasible, potentially after derivatization to increase volatility and thermal stability.

Analysis Approach: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern: The mass spectrum provides a molecular fingerprint of the compound. For this compound, the fragmentation pattern would be expected to arise from the cleavage of the weaker bonds in the molecule. Key fragmentation pathways could include:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would lead to the formation of ions corresponding to the furanoyl moiety and the 2-methylaniline moiety.

Loss of methyl groups: Fragmentation involving the loss of methyl radicals (CH3•) from the furan (B31954) or phenyl rings.

Furan ring fragmentation: Cleavage of the furan ring can also occur, leading to characteristic smaller fragments.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion |

|---|---|

| 243 | [M]+• (Molecular Ion) |

| 137 | [2,4-dimethylfuran-3-carbonyl]+ |

| 106 | [N-(2-methylphenyl)]+• |

| 91 | [C7H7]+ (Tropylium ion from 2-methylphenyl group) |

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. It is particularly well-suited for the separation of chiral compounds. Since this compound does not possess a chiral center in its depicted structure, the direct application of chiral SFC for enantiomeric separation would not be relevant unless a chiral variant or derivative is being considered. However, SFC can still be a valuable tool for achiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.

Should a chiral analog of this compound exist, SFC would be a preferred method for its separation. nih.govchiraltech.comselvita.comchromatographyonline.com

Methodology for Chiral SFC:

Stationary Phase: Chiral stationary phases (CSPs), often based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) coated or immobilized on a silica (B1680970) support, are used to achieve enantiomeric separation. nih.govchiraltech.com

Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often modified with a small amount of a polar organic solvent (e.g., methanol, ethanol) to improve analyte solubility and peak shape.

Detection: UV detection is commonly used, and SFC can also be readily coupled with mass spectrometry for enhanced sensitivity and specificity.

Advanced Spectrometric Methods for Identification and Purity Assessment

Spectrometric methods provide detailed information about the molecular structure and composition of a compound, serving as crucial tools for its unambiguous identification and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton. The chemical shift (δ) of each signal would be influenced by the electronic environment of the proton.

Aromatic Protons: The protons on the furan and phenyl rings would appear in the aromatic region (typically δ 6.0-8.0 ppm).

Amide Proton: The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Methyl Protons: The protons of the three methyl groups (two on the furan ring and one on the phenyl ring) would appear as sharp singlets in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon would be expected to resonate at a downfield chemical shift (typically δ 160-170 ppm).

Aromatic and Furan Carbons: The carbon atoms of the furan and phenyl rings would appear in the range of δ 110-150 ppm.

Methyl Carbons: The methyl carbons would appear in the upfield region (typically δ 15-25 ppm).

The purity of the sample can also be assessed by NMR, as the presence of impurities would result in additional signals in the spectra.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H | ~ 7.0 - 7.5 | ~ 110 - 150 |

| Phenyl-H | ~ 7.0 - 7.8 | ~ 125 - 140 |

| N-H | ~ 8.0 - 9.0 (broad) | N/A |

| Furan-CH₃ | ~ 2.2 - 2.5 | ~ 10 - 15 |

| Phenyl-CH₃ | ~ 2.1 - 2.4 | ~ 15 - 20 |

| C=O (Amide) | N/A | ~ 165 - 170 |

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental composition of the compound.

Principle and Application: By measuring the mass of the molecular ion to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying an unknown substance.

For this compound (C₁₄H₁₅NO₂), the theoretical exact mass of the molecular ion [M]+• can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₂ |

| Theoretical Exact Mass ([M]+•) | 243.1103 u |

| Measured Exact Mass | To be determined experimentally |

| Mass Accuracy | Typically < 5 ppm |

Bioanalytical Methods for Preclinical Sample Analysis

Accurate determination of drug concentrations in biological fluids and tissues is fundamental to preclinical studies. The development of validated bioanalytical methods ensures that the data generated are reliable for pharmacokinetic and pharmacodynamic assessments.

The development of a quantitative LC-MS/MS assay for this compound in biological matrices like plasma, serum, or tissue homogenates involves a systematic optimization of chromatographic and mass spectrometric conditions to achieve adequate sensitivity, selectivity, accuracy, and precision. stanford.edu

Chromatographic Conditions

The primary goal of liquid chromatography is to separate the analyte of interest from endogenous matrix components that could interfere with quantification. nih.gov A reverse-phase high-performance liquid chromatography (RP-HPLC) system is commonly employed for small molecules like this compound. Key parameters to be optimized include the analytical column, mobile phase composition, and flow rate. For instance, a C18 column is often a suitable starting point due to its versatility in retaining and separating a wide range of compounds. nih.gov

The mobile phase typically consists of an aqueous component (e.g., water with a small percentage of formic acid to improve protonation and peak shape) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the compound and to clean the column of late-eluting matrix components. researchgate.net

Mass Spectrometric Conditions

Tandem mass spectrometry provides exceptional selectivity and sensitivity for analyte quantification. nih.gov Electrospray ionization (ESI) is a common ionization technique for molecules of this type, and it would likely be operated in positive ion mode due to the presence of nitrogen atoms that can be readily protonated. nih.gov

The optimization of mass spectrometric parameters involves infusing a standard solution of the compound directly into the mass spectrometer to determine the precursor ion (the molecular ion, [M+H]⁺) and to identify the most stable and abundant product ions generated through collision-induced dissociation. The transition from the precursor ion to a specific product ion is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides high specificity. srce.hr

Below is a hypothetical table of optimized LC-MS/MS parameters for the analysis of this compound.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, linear increase to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 258.1 |

| Product Ion (Q3) | m/z 133.1 (hypothetical) |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

This table presents hypothetical data for illustrative purposes.

Method validation would then be conducted in accordance with regulatory guidelines to assess linearity, accuracy, precision, selectivity, stability, and matrix effects. stanford.eduqub.ac.uk

The purpose of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to improve sensitivity. gcms.cz The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. nih.gov

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used technique for removing proteins from plasma or serum samples. mdpi.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample. mdpi.comresearchgate.net This denatures and precipitates the proteins, which can then be separated by centrifugation. abcam.comresearchgate.net The resulting supernatant, containing the analyte, can be injected directly into the LC-MS/MS system or further processed. While simple and fast, this method can sometimes result in less clean extracts and may be more susceptible to matrix effects. nih.govmdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. gcms.cz By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively partitioned into the organic layer, leaving many endogenous interferences behind. The organic solvent is then evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase. LLE generally produces cleaner extracts than protein precipitation.

Supported Liquid Extraction (SLE)

SLE is a modern alternative to traditional LLE that uses a solid support material, such as diatomaceous earth, packed into a column or 96-well plate format. gcms.cz The aqueous sample is loaded onto the support, which disperses it over a large surface area. A water-immiscible organic solvent is then passed through the support, and the analytes partition into the organic solvent, which is collected for analysis. gcms.cz SLE offers the benefits of LLE but in a more automated and reproducible format. gcms.cz

The efficiency of an extraction method is evaluated by its recovery, which is the percentage of the analyte that is successfully extracted from the matrix. The following table provides a hypothetical comparison of extraction recoveries for this compound from rat plasma using different techniques.

| Extraction Technique | Mean Recovery (%) | Relative Standard Deviation (%) | Notes |

| Protein Precipitation | 92.5 | 5.8 | Fast and simple, but may exhibit higher matrix effects. |

| Liquid-Liquid Extraction | 88.1 | 4.2 | Provides a cleaner extract compared to PPT. |

| Supported Liquid Extraction | 90.3 | 3.5 | Offers good recovery and reproducibility in a high-throughput format. |

This table presents hypothetical data for illustrative purposes.

The selection of the most appropriate extraction technique is a critical step in the development of a robust and reliable bioanalytical method for preclinical studies of this compound.

Metabolic Fate and Biotransformation Pathways Preclinical Investigation

In Vitro Metabolic Stability Studies in Preclinical Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays measure the rate at which a compound is metabolized when incubated with liver fractions, such as microsomes or hepatocytes. nuvisan.commerckmillipore.com The data generated, including the compound's half-life (t1/2) and intrinsic clearance (CLint), are crucial for predicting its pharmacokinetic profile. nuvisan.com

Hepatic microsomal stability assays are widely used to evaluate the extent of Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. merckmillipore.comevotec.com The liver is the main site of drug metabolism, and liver microsomes contain a high concentration of these enzymes. springernature.com

The assay involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions. evotec.comspringernature.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The rate of disappearance of the compound is then used to calculate its intrinsic clearance. evotec.com Compounds can be categorized as having low, medium, or high clearance based on these results. evotec.com

Table 1: Illustrative Data from a Hepatic Microsomal Stability Assay

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Category |

|---|---|---|---|

| Human | > 60 | < 8.6 | Low |

| Rat | 45 | 25.2 | Intermediate |

| Mouse | 20 | 62.1 | High |

| Dog | 55 | 12.5 | Low |

| Monkey | 38 | 31.7 | Intermediate |

This table presents hypothetical data for illustrative purposes.

CYP phenotyping, or reaction phenotyping, is performed to identify the specific CYP isozymes responsible for the metabolism of the compound. This is often achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isozymes in human liver microsomes. Understanding which CYPs are involved is crucial for predicting potential drug-drug interactions.

In addition to metabolism in the liver, a compound's stability in blood plasma and within cells is important. Plasma stability assays assess the potential for degradation by plasma enzymes (e.g., esterases, amidases). The compound is incubated in plasma from different species, and its concentration is monitored over time.

Cellular stability is often assessed using hepatocytes, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive view of metabolic clearance. merckmillipore.com These assays can help to determine if a compound is susceptible to other metabolic pathways not present in microsomes, such as conjugation reactions (Phase II metabolism). evotec.com

Identification and Structural Elucidation of Major Metabolites

Identifying the major metabolites of a drug candidate is essential to understand its clearance pathways and to assess whether any metabolites could be pharmacologically active or potentially toxic.

Metabolite profiling is typically conducted following incubation of the parent compound with liver microsomes or hepatocytes. The resulting sample mixture is analyzed to detect and identify new molecular entities that are the products of metabolism.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and widely used technique for metabolite identification. jocpr.com It separates the components of a complex mixture and can provide accurate mass measurements and fragmentation patterns, which help in deducing the structures of the metabolites. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of metabolites, especially when the structure cannot be determined by mass spectrometry alone. researchgate.net Although less sensitive than MS, NMR provides detailed information about the chemical structure of a molecule. researchgate.netunl.edu

Based on the structure of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, several metabolic transformations can be predicted. For furan-containing compounds, oxidation of the furan (B31954) ring is a common metabolic pathway. nih.gov This can lead to the formation of reactive intermediates like epoxides or cis-enediones, which can then be further metabolized or react with cellular nucleophiles. nih.gov

Other potential metabolic pathways for this compound include:

Oxidation: Hydroxylation of the methyl groups on the furan ring or the phenyl ring.

Hydrolysis: Cleavage of the amide bond, leading to the formation of 2,4-dimethylfuran-3-carboxylic acid and 2-methylaniline.

Conjugation (Phase II): If hydroxylated metabolites are formed, they can undergo further conjugation with molecules like glucuronic acid or sulfate.